4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester
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Overview
Description
4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoxazine ring fused with a benzene ring, and a chloro substituent at the 6th position
Preparation Methods
The synthesis of 4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester typically involves multiple steps. One common method includes the reaction of 6-chloro-2H-1,4-benzoxazin-3-one with benzeneacetic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester can be compared with other benzoxazine derivatives, such as:
6-Chloro-2H-1,4-benzoxazin-3-one: Similar structure but lacks the benzeneacetic acid methyl ester group.
4-Hydroxy-3-methoxybenzeneacetic acid methyl ester: Different substituents on the benzene ring, leading to different chemical properties.
6-Chloro-2-methyl-2H-1,4-benzoxazin-3-one: Contains a methyl group instead of the benzeneacetic acid methyl ester group.
Properties
CAS No. |
86818-32-8 |
---|---|
Molecular Formula |
C17H14ClNO3 |
Molecular Weight |
315.7 g/mol |
IUPAC Name |
methyl 2-[4-(6-chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetate |
InChI |
InChI=1S/C17H14ClNO3/c1-21-17(20)8-11-2-4-12(5-3-11)15-10-22-16-7-6-13(18)9-14(16)19-15/h2-7,9H,8,10H2,1H3 |
InChI Key |
WHVIZFUEHCUPHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)OC2 |
Origin of Product |
United States |
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